3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde

Catalog No.
S11495256
CAS No.
M.F
C17H17IO3
M. Wt
396.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde

Product Name

3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde

IUPAC Name

3-ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde

Molecular Formula

C17H17IO3

Molecular Weight

396.22 g/mol

InChI

InChI=1S/C17H17IO3/c1-2-20-16-11-14(12-19)10-15(18)17(16)21-9-8-13-6-4-3-5-7-13/h3-7,10-12H,2,8-9H2,1H3

InChI Key

CHZQYDMIRLXDIA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCCC2=CC=CC=C2

3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde is an organic compound characterized by the presence of an ethoxy group, an iodine atom, and a phenylethoxy substituent on a benzaldehyde framework. Its molecular formula is C17H17IO3C_{17}H_{17}IO_3, and it has a molecular weight of approximately 396.22 g/mol. The compound's structure features a benzene ring with an aldehyde functional group, which is known for its reactivity in various chemical transformations. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, where the unique combination of substituents can influence biological activity and chemical reactivity.

, including:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The iodine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are critical for modifying the compound to enhance its properties or to synthesize more complex molecules.

The biological activity of 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde is primarily studied in the context of medicinal chemistry. Compounds with similar structures have shown potential as inhibitors or modulators of specific enzymes and receptors. The presence of the iodine atom may enhance its affinity for certain biological targets, while the ethoxy and phenylethoxy groups can influence its solubility and permeability. Detailed studies are needed to elucidate the specific mechanisms through which this compound interacts with biological systems.

The synthesis of 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde typically involves multiple steps:

  • Ethoxylation: The ethoxy group is introduced via nucleophilic substitution using ethanol and a strong base such as sodium hydride.
  • Phenoxyethoxylation: The phenylethoxy group is attached through etherification reactions, often utilizing phenol derivatives.
  • Formylation: The aldehyde group is introduced using formylation methods, such as the Vilsmeier-Haack reaction.

These synthetic routes may vary depending on the starting materials and desired yield, with optimization focusing on efficiency and environmental considerations.

3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde has several applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Medicinal Chemistry: It is investigated for potential pharmaceutical applications, particularly in developing compounds that target specific biological pathways.
  • Biological Studies: The compound may be used as a probe to study biochemical interactions and pathways.

These applications highlight its versatility in both academic research and industrial contexts.

Interaction studies involving 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde focus on its binding affinity to various molecular targets. Research indicates that compounds with similar structures can modulate enzyme activity or receptor function, suggesting that this compound may exhibit similar properties. Understanding these interactions requires detailed mechanistic studies to identify specific targets and pathways affected by this compound.

Several compounds share structural similarities with 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde, including:

Compound NameStructural FeaturesDifferences
3-Hydroxy-2-iodo-4-methoxybenzaldehydeHydroxyl group instead of phenylethoxyLacks ethoxy substitution
3-Iodo-5-methoxy-4-(2-methylphenoxy)benzaldehydeDifferent substitution pattern on phenoxyVariation in methyl group position
3-Ethoxy-5-bromo-4-(2-phenyloxy)benzaldehydeBromine instead of iodineDifferent halogen affecting reactivity

Uniqueness

The uniqueness of 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds. The presence of both ethoxy and phenylethoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable candidate for further research in organic synthesis and medicinal applications.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

396.02224 g/mol

Monoisotopic Mass

396.02224 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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